molecular formula C7H10O4 B158411 4-(Prop-1-enoxymethyl)-1,3-dioxolan-2-one CAS No. 130221-78-2

4-(Prop-1-enoxymethyl)-1,3-dioxolan-2-one

Cat. No.: B158411
CAS No.: 130221-78-2
M. Wt: 158.15 g/mol
InChI Key: YFXXJQJIGQHZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Prop-1-enoxymethyl)-1,3-dioxolan-2-one is a chemical compound with the molecular formula C7H10O4. It is also known by other names such as 4-[(Allyloxy)methyl]-1,3-dioxolan-2-one and Allyl glycerol carbonate . This compound is characterized by its dioxolane ring structure, which is a five-membered ring containing two oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Prop-1-enoxymethyl)-1,3-dioxolan-2-one can be synthesized via the Williamson ether synthesis. This method involves the reaction of 4-(Hydroxymethyl)-1,3-dioxolan-2-one with 3-bromoprop-1-ene . The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the alkyl halide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the Williamson ether synthesis remains a plausible method for large-scale production due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-1-enoxymethyl)-1,3-dioxolan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The allyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted dioxolane derivatives.

Scientific Research Applications

4-(Prop-1-enoxymethyl)-1,3-dioxolan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Prop-1-enoxymethyl)-1,3-dioxolan-2-one involves its ability to undergo various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways are primarily determined by the functional groups present in the molecule, which can interact with different reagents and catalysts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its allyloxy functional group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

4-(prop-1-enoxymethyl)-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-3-9-4-6-5-10-7(8)11-6/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXXJQJIGQHZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=COCC1COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401288
Record name 4-{[(Prop-1-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130221-78-2
Record name 4-[(1-Propen-1-yloxy)methyl]-1,3-dioxolan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130221-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[(Prop-1-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.